molecular formula C16H13N3O3S B5795642 N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide

N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide

Cat. No.: B5795642
M. Wt: 327.4 g/mol
InChI Key: XWTYVQMMOGMPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide, commonly known as NSC 745887, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of NSC 745887 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the regulation of cell growth and inflammation. Specifically, NSC 745887 has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), which are involved in the regulation of cell cycle progression. In addition, NSC 745887 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
NSC 745887 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that NSC 745887 inhibits the growth of cancer cells and induces cell death. In addition, NSC 745887 has been shown to reduce the production of inflammatory cytokines in vitro and in vivo. However, the exact biochemical and physiological effects of NSC 745887 in humans are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

NSC 745887 has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has been optimized for high yields and purity. In addition, NSC 745887 has been shown to exhibit anti-cancer and anti-inflammatory activity, making it a promising candidate for further research. However, there are also limitations to the use of NSC 745887 in laboratory experiments. The compound has not been extensively studied in humans, and its exact mechanism of action is not fully understood. Furthermore, the compound may exhibit off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on NSC 745887. One potential area of research is the development of NSC 745887 analogs with improved efficacy and selectivity. In addition, further investigation into the mechanism of action of NSC 745887 is needed to fully understand its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of NSC 745887 in humans.

Synthesis Methods

NSC 745887 can be synthesized using a multi-step process that involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthol-6-sulfonic acid. This intermediate is then reacted with pyridine-3-carboxylic acid to form the final product, NSC 745887. The synthesis of this compound has been optimized to ensure high yields and purity for use in scientific research.

Scientific Research Applications

NSC 745887 has been studied extensively for its potential therapeutic applications in the treatment of various diseases including cancer, diabetes, and inflammation. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death. In addition, NSC 745887 has been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-16(14-6-3-9-18-11-14)19-22-23(20,21)15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTYVQMMOGMPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)ON=C(C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O/N=C(/C3=CN=CC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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